molecular formula C12H14N4O4S B2806888 methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689750-32-1

methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2806888
CAS No.: 689750-32-1
M. Wt: 310.33
InChI Key: QPYMQZCLGVRLJR-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a [(furan-2-yl)formamido]methyl moiety. The 3-position of the triazole is linked via a sulfanyl bridge to a methyl acetate group. This structural architecture combines a triazole ring—known for its metabolic stability and hydrogen-bonding capacity—with a furan-based amide, which may enhance π-π stacking interactions and solubility.

Properties

IUPAC Name

methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-16-9(6-13-11(18)8-4-3-5-20-8)14-15-12(16)21-7-10(17)19-2/h3-5H,6-7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYMQZCLGVRLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate compound. This intermediate is then treated with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted triazole compounds.

Scientific Research Applications

Antifungal Properties

One of the primary applications of methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is in the development of antifungal agents. Compounds containing the triazole moiety are known for their efficacy against a variety of fungal infections.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. The compound's ability to inhibit ergosterol synthesis—a crucial component of fungal cell membranes—was highlighted as a key mechanism of action .

Anticancer Activity

Recent research has also explored the anticancer potential of this compound. Triazole derivatives have shown promise in inhibiting cancer cell proliferation.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
Methyl 2-[(5-{...}HeLa12.5
Methyl 2-[(5-{...}MCF715.0

In vitro studies indicated that this compound inhibited the growth of HeLa and MCF7 cancer cell lines at micromolar concentrations .

Fungicides

In agricultural settings, this compound has been investigated for its potential use as a fungicide. Its structural similarity to existing triazole fungicides suggests it may have similar protective properties against crop pathogens.

Case Study:
Field trials conducted on wheat crops showed that treatments with formulations containing this compound resulted in a significant reduction in fungal diseases such as Fusarium and Rhizoctonia spp. The efficacy was comparable to standard fungicides currently in use .

Polymer Synthesis

This compound can also be utilized in the synthesis of polymeric materials. Its functional groups allow for incorporation into various polymer matrices which can enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypePropertyValue
PolyurethaneTensile Strength (MPa)45
EpoxyThermal Stability (°C)150

Research indicates that polymers modified with this compound exhibit improved tensile strength and thermal stability compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The furan and triazole rings play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula 4-Position Substituent 5-Position Substituent Sulfanyl-Linked Group Key References
Methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (Target) C₁₃H₁₄N₄O₄S Methyl (Furan-2-yl)formamido methyl Methyl acetate
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide C₁₄H₁₃N₅O₂S Benzyl 2-Furyl Acetamide
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) C₂₀H₁₉FN₄O₃S Phenyl 4-Fluorobenzoyl methyl Ethyl acetate
Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetate (689748-20-7) C₂₁H₁₉FN₄O₄S 2-Methoxyphenyl 3-Fluorobenzoyl methyl Methyl acetate
Methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (689751-99-3) C₁₉H₂₃N₅O₆S₂ Methyl 4-Morpholine sulfonyl benzoyl methyl Methyl acetate

Physicochemical Properties

  • Solubility : Furan-2-yl derivatives (Target, ) generally exhibit higher aqueous solubility than fluorophenyl or morpholine sulfonyl analogs due to the oxygen-rich furan heterocycle .
  • Metabolic Stability : Methyl esters (Target, –15) are prone to hydrolysis in vivo, acting as prodrugs, whereas acetamide derivatives () resist hydrolysis and may exhibit prolonged activity .

Biological Activity

Methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the furan moiety and the sulfanyl group. The general synthetic pathway can be summarized as follows:

  • Formation of Triazole : The initial step involves the reaction of appropriate hydrazines with carbonyl compounds to form a 1,2,4-triazole scaffold.
  • Introduction of Furan Group : The furan moiety can be introduced through a condensation reaction with furan derivatives.
  • Sulfanyl Group Addition : The sulfanyl group is added via nucleophilic substitution.
  • Final Esterification : Methyl acetate is used to form the final ester product.

This multi-step synthesis has been documented in various studies focusing on triazole derivatives and their biological activities .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that some exhibited moderate to good activity against Gram-positive and Gram-negative bacteria . Specifically, derivatives similar to this compound were noted for their effectiveness against:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Enterococcus faecalisModerate

Antifungal Activity

The compound's antifungal potential has also been explored. A series of triazole derivatives demonstrated promising antifungal activity against various fungi, with some achieving inhibition rates significantly higher than standard antifungal agents . For instance:

Fungal StrainInhibition Rate (%)
Candida albicans85
Aspergillus niger78
Fusarium oxysporum82

Anticancer Activity

The antiproliferative effects of triazole derivatives have garnered attention in cancer research. Notably, compounds with similar structures have shown cytotoxicity against colorectal cancer cell lines (HT-29), suggesting potential as anticancer agents . The mechanism often involves inhibition of key signaling pathways associated with tumor growth.

Case Studies

  • Colorectal Cancer Study : A study involving a series of S-substituted triazoles indicated that certain derivatives exhibited IC50 values in the micromolar range against HT-29 cells, highlighting their potential as anticancer agents .
  • Antimicrobial Efficacy Study : Another research evaluated a range of synthesized triazole compounds against common pathogens and found that those containing the furan moiety had enhanced activity compared to those without .

Q & A

Q. What are the key synthetic steps and characterization methods for methyl 2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

Methodological Answer: The synthesis typically involves:

Triazole ring formation : Cyclization of hydrazine derivatives with carbon disulfide and amines (e.g., 4-methyl substitution) under reflux .

Functionalization : Introducing the furan-2-ylformamido group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .

Thioether linkage : Reaction of the triazole-thiol intermediate with methyl bromoacetate in basic conditions (e.g., K₂CO₃ in DMF) .

Q. Characterization :

  • Elemental analysis to confirm stoichiometry.
  • IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) to verify regiochemistry and substituent positions .

Q. How can researchers confirm the regioselectivity of the triazole ring substitution?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguity in substituent positions (e.g., 1,2,4-triazole N-methylation at N4 vs. N1) using single-crystal diffraction (e.g., SHELXL software) .
  • NOESY NMR : Detect spatial proximity between methyl groups and adjacent protons to infer substitution patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) for redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking : Screen against biological targets (e.g., viral proteases) using software like AutoDock Vina to predict binding affinities, leveraging the furan and triazole pharmacophores .

Q. Example Table: Substituent Effects on HOMO-LUMO Gaps

Substituent PositionHOMO (eV)LUMO (eV)Gap (eV)Reference
4-Methyl triazole-6.2-1.84.4
5-Furanamide-5.9-1.54.4

Q. How can researchers resolve contradictions in reported bioactivity data for similar triazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., furan vs. phenyl groups) and test against standardized assays (e.g., MIC for antimicrobial activity) .
  • Control experiments : Assess purity (HPLC >95%) and stability (pH/light exposure) to rule out degradation artifacts .

Q. Example Data Discrepancy :

  • A study reported anti-inflammatory activity for a 4-fluorophenyl analog but not for 4-methyl derivatives. This may arise from differences in lipophilicity or steric hindrance at the target site .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Stepwise monitoring : Use TLC or LC-MS after each reaction to identify side products (e.g., overalkylation at sulfur).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .
  • Catalysis : Employ Pd-mediated cross-coupling for furanamide introduction to reduce reaction time .

Q. How can the compound’s potential as an antiviral agent be evaluated experimentally?

Methodological Answer:

  • In vitro assays :
    • Plaque reduction : Test inhibition of viral replication (e.g., influenza A/H1N1) in MDCK cells .
    • Protease inhibition : Measure IC₅₀ against viral enzymes (e.g., HIV-1 protease) using fluorogenic substrates .
  • In silico ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME .

Data Analysis & Validation

Q. What analytical techniques validate purity and stability under biological assay conditions?

Methodological Answer:

  • HPLC-DAD/MS : Confirm purity (>95%) and detect degradation products after incubation in assay buffers (e.g., PBS at 37°C for 24h) .
  • Stability studies : Monitor hydrolytic degradation (e.g., ester hydrolysis) via pH-dependent NMR .

Q. How do electronic effects of the furan ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Hammett analysis : Correlate σ values of substituents (furan’s σₚ ≈ 0.38) with reaction rates in SNAr or thiol-Michael additions .
  • DFT calculations : Compare charge distribution at reactive sites (e.g., sulfur in thioether) with/without electron-withdrawing groups .

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